molecular formula C15H21NO5S B13385522 Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid

Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid

Cat. No.: B13385522
M. Wt: 327.4 g/mol
InChI Key: ZVRWDUOPDWVUNQ-UHFFFAOYSA-N
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Description

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C15H21NO5S . This compound is characterized by its unique cyclopropane ring structure, which is substituted with an amino group and a vinyl group. The presence of the 4-methylbenzenesulfonate group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it distinct from other similar compounds and enhances its utility in various research and industrial applications .

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)

InChI Key

ZVRWDUOPDWVUNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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